molecular formula C14H17N3O2 B1627174 1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid CAS No. 904814-21-7

1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid

Cat. No. B1627174
M. Wt: 259.3 g/mol
InChI Key: JMMMSEUQRQUZBY-UHFFFAOYSA-N
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Description

“1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid” is a compound with the molecular formula C14H17N3O2 . It has a molecular weight of 259.30 g/mol . This compound is also known by other names such as “1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid” and "MFCD06660427" .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .


Molecular Structure Analysis

The molecular structure of “1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid” can be represented by the InChI string "InChI=1S/C14H17N3O2/c18-14(19)11-4-7-16(8-5-11)10-12-9-15-13-3-1-2-6-17(12)13/h1-3,6,9,11H,4-5,7-8,10H2,(H,18,19)" . The compound has a complexity of 329 .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . It is proposed that the transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 57.8 Ų . The compound has a Heavy Atom Count of 19 .

Scientific Research Applications

Synthetic Advancements

Fully Automated Continuous Flow Synthesis : The development of a continuous flow synthesis method for imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid represents a significant advancement. This method, applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, demonstrates the efficiency and scalability of synthesizing highly functionalized imidazo[1,2-a] heterocycles without the isolation of intermediates (Herath, Dahl, & Cosford, 2010).

One-Pot Synthesis Techniques : A one-pot synthesis approach for imidazo[1,5-a]pyridines from carboxylic acid and 2-methylaminopyridines has been achieved, allowing the introduction of various substituents. This method utilizes propane phosphoric acid anhydride, demonstrating the versatility in synthesizing imidazo[1,5-a]pyridines with different functional groups (Crawforth & Paoletti, 2009).

N-Heterocyclic Carbenes

Versatile Architecture for Stable N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes. The synthesis and characterization of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes (ImPy) and derivatives, including mesoionic carbene, underscore the architectural flexibility of imidazo[1,5-a]pyridine for creating stable carbenes (Alcarazo et al., 2005).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes .

properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-14(19)11-4-7-16(8-5-11)10-12-9-15-13-3-1-2-6-17(12)13/h1-3,6,9,11H,4-5,7-8,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMMSEUQRQUZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587668
Record name 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid

CAS RN

904814-21-7
Record name 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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